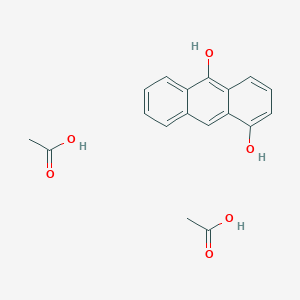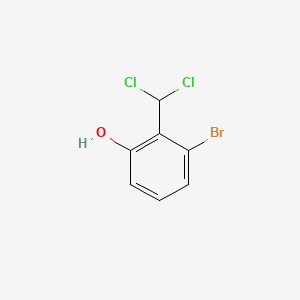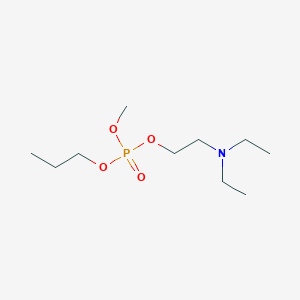
2-(Diethylamino)ethyl methyl propyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl methyl propyl phosphate is an organophosphorus compound characterized by the presence of a diethylamino group, an ethyl group, and a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl methyl propyl phosphate typically involves the reaction of diethylaminoethanol with methyl propyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Diethylaminoethanol+Methyl propyl phosphorodichloridate→2-(Diethylamino)ethyl methyl propyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl methyl propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of substituted phosphates with various functional groups.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl methyl propyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic applications, including as an anticholinesterase agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl methyl propyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by phosphorylating active site residues, leading to the formation of stable enzyme-inhibitor complexes. This mechanism is particularly relevant in the context of anticholinesterase activity, where the compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl methyl phosphonate
- 2-(Diethylamino)ethyl ethyl phosphate
- 2-(Diethylamino)ethyl methyl butyl phosphate
Uniqueness
2-(Diethylamino)ethyl methyl propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
87728-57-2 |
|---|---|
Formule moléculaire |
C10H24NO4P |
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl methyl propyl phosphate |
InChI |
InChI=1S/C10H24NO4P/c1-5-9-14-16(12,13-4)15-10-8-11(6-2)7-3/h5-10H2,1-4H3 |
Clé InChI |
MVNXKPAHYLCZET-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(OC)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)



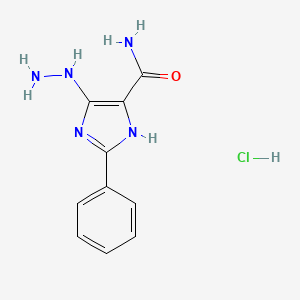
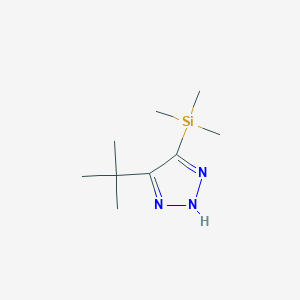


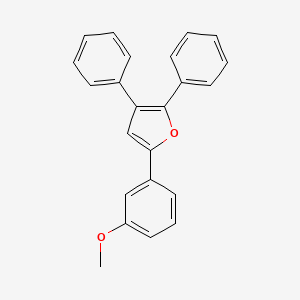

![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)

